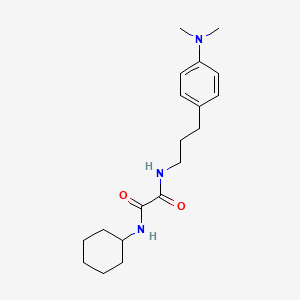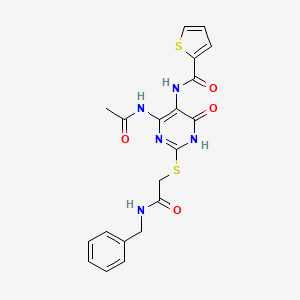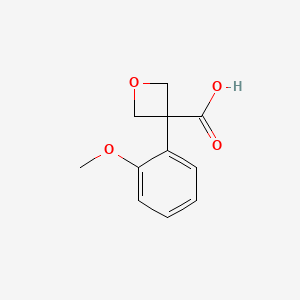
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 1525352-21-9 . It has a molecular weight of 208.21 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of oxetane derivatives like “3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the use of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) .Molecular Structure Analysis
The InChI Code for “3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” is1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates the presence of an oxetane ring attached to a methoxyphenyl group and a carboxylic acid group . Chemical Reactions Analysis
Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through epoxide opening with trimethyloxosulfonium ylide . The reaction involves the initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
“3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” is a powder that is stored at 4°C . It has a molecular weight of 208.21 .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Microbial Tolerance
Research on carboxylic acids, including compounds like 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, highlights their inhibitory effects on microbial growth, particularly in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These microbes are often used in the fermentative production of bio-renewable chemicals. Understanding the mechanisms of microbial inhibition by carboxylic acids can aid in developing strategies to increase microbial tolerance and improve the yields of desired products. This research is foundational for optimizing the production processes of various bio-renewable chemicals and fuels (Jarboe, Royce, & Liu, 2013).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids, a category closely related to 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, are well-documented. Research into structure-activity relationships (SARs) of these compounds offers insights into how modifications in their chemical structure can influence antioxidant activity. These studies are vital for the development of more potent antioxidant molecules for use in pharmaceuticals, nutraceuticals, and as dietary supplements. Understanding the SARs of hydroxycinnamic acids helps in optimizing their efficacy and safety profiles for human health applications (Razzaghi-Asl et al., 2013).
Bioisosteres in Drug Design
Carboxylic acids, including 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, play a crucial role in the pharmacophore of numerous drugs. The development of bioisosteres for carboxylic acids is an ongoing area of research aimed at overcoming challenges such as toxicity, metabolic instability, and limited bioavailability. Novel carboxylic acid bioisosteres can lead to improved pharmacological profiles, demonstrating the continuous innovation required in modern drug design to address health issues effectively (Horgan & O’ Sullivan, 2021).
Biomass Conversion and Renewable Chemicals
The conversion of plant biomass into valuable chemicals is a significant research area where 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid and its derivatives could play a role. This research focuses on developing sustainable methods for producing bio-based polymers, functional materials, and fuels from renewable resources. The ability to convert biomass into a wide range of chemicals and materials is crucial for reducing dependency on non-renewable hydrocarbon sources, highlighting the potential of compounds like 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid in the green chemistry sector (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVXOQAAJNDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

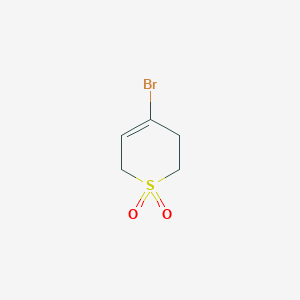
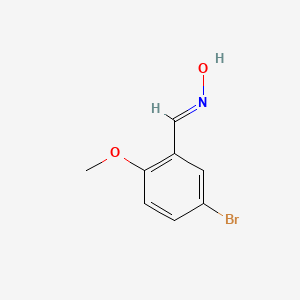
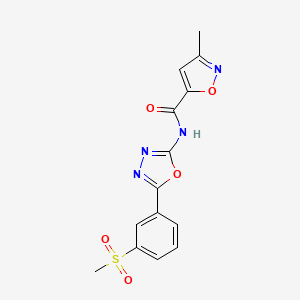

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B2780690.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)
